molecular formula C20H20ClN5O B11240418 4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B11240418
M. Wt: 381.9 g/mol
InChI Key: QPDXFCAEGGHXCU-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with 4-chlorobenzoyl chloride under appropriate conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism by which 4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exerts its effects involves binding to specific molecular targets. For instance, it may inhibit certain enzymes by interacting with their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

4-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzamide core.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

4-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C20H20ClN5O/c1-3-22-18-12-13(2)23-20(26-18)25-17-10-8-16(9-11-17)24-19(27)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26)

InChI Key

QPDXFCAEGGHXCU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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